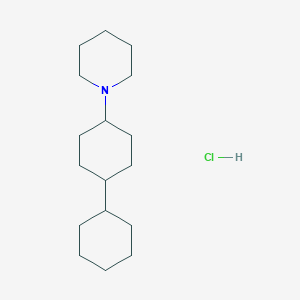
1-(9h-Carbazol-2-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9h-Carbazol-2-yl)-2-chloroethanone is an organic compound that belongs to the class of carbazole derivatives. . The addition of a chloroethanone group to the carbazole structure enhances its reactivity and potential for further chemical modifications.
Vorbereitungsmethoden
The synthesis of 1-(9h-Carbazol-2-yl)-2-chloroethanone typically involves the reaction of 9H-carbazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
9H-carbazole+chloroacetyl chloride→this compound
Analyse Chemischer Reaktionen
1-(9h-Carbazol-2-yl)-2-chloroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(9h-Carbazol-2-yl)-2-chloroethanone has several applications in scientific research:
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent charge transport properties.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications.
Materials Science: It is used in the synthesis of polymers and other materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(9h-Carbazol-2-yl)-2-chloroethanone is largely dependent on its chemical structure. The chloroethanone group can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to modify the compound and create derivatives with desired properties . The carbazole moiety contributes to the compound’s stability and electronic properties, making it suitable for applications in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
1-(9h-Carbazol-2-yl)-2-chloroethanone can be compared with other carbazole derivatives such as:
2-(9H-Carbazol-9-yl)ethanol: This compound has a hydroxyl group instead of a chloroethanone group, making it less reactive but more suitable for hydrogen bonding interactions.
6-Chloro-9H-carbazol-2-yl derivatives: These compounds have similar electronic properties but different reactivity profiles due to the position of the chloro group.
The uniqueness of this compound lies in its combination of the carbazole core with a reactive chloroethanone group, providing a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
92161-43-8 |
|---|---|
Molekularformel |
C14H10ClNO |
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
1-(9H-carbazol-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2 |
InChI-Schlüssel |
SOUHCEGXVJNVJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


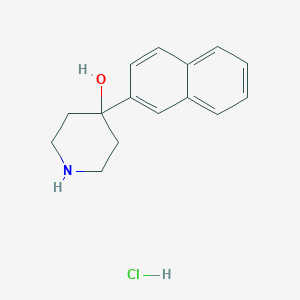
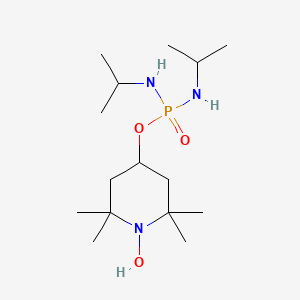
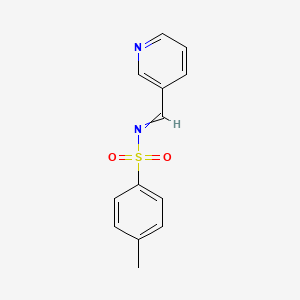
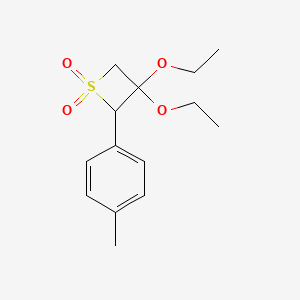
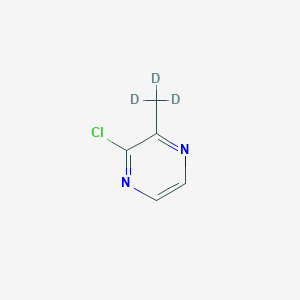
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
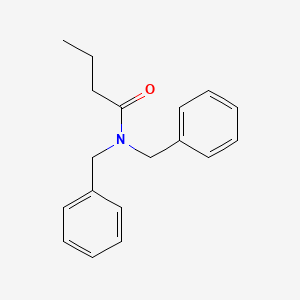
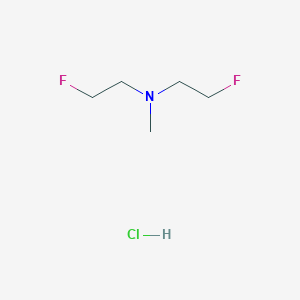
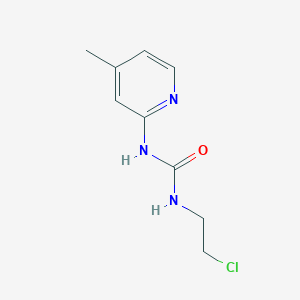
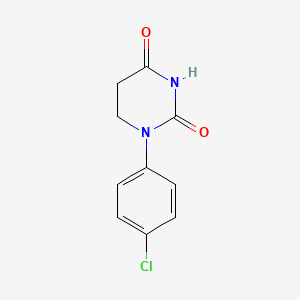
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
